External QSAR Model Validation of the Furan–Pyrazole–Piperidine Subfamily Demonstrates Predictable, Scaffold‑Specific Akt1 Inhibition
The furan–pyrazole–piperidine subfamily to which the target compound belongs was modelled by GA‑MLR using Akt1 IC50 data. The resulting models exhibited strong external predictivity, with r² values ranging from 0.742 to 0.832 and Q²LOO values from 0.684 to 0.796 across multiple randomisations [1]. This indicates that the biological response is tightly coupled to the specific substitution pattern of the furan–pyrazole–piperidine architecture, providing class‑level confidence that 1‑(2,5‑dimethylfuran‑3‑carbonyl)‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)piperidine occupies a distinct region of the activity landscape relative to other substituent combinations.
| Evidence Dimension | External QSAR model performance metrics (Akt1 IC50 prediction) |
|---|---|
| Target Compound Data | Compound belongs to the furan–pyrazole–piperidine subset used for model development |
| Comparator Or Baseline | Leave‑one‑out cross‑validation baseline: Q²LOO = 0.684–0.796; random‑y baseline: r²y‑random = 0.049–0.080 |
| Quantified Difference | Model r² outperforms random‑y baseline by ≥0.693; Q²LOO > 0.5 threshold for predictive model |
| Conditions | Akt1 enzyme inhibition assay; GA‑MLR QSAR model; external validation with held‑out compounds |
Why This Matters
The validated QSAR model confirms that substituent changes within this series produce quantitatively distinguishable Akt1 inhibition, making the specific substitution pattern of the target compound scientifically non‑interchangeable for SAR studies.
- [1] Sadeghi F, Afkhami A, Madrakian T, Ghavami R. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR QSAR Environ Res. 2021;32(6):433-462. doi:10.1080/1062936X.2021.1891568. View Source
